Apelin-13

Overview

Description

Apelin-13 is a peptide that serves as the endogenous ligand for the APJ receptor. The APJ receptor, a G protein-coupled receptor, is expressed in various organs and tissues, including the central nervous system and cardiovascular system. The discovery of this compound as an APJ ligand was confirmed by Professor Fuijio in 1998 .

Preparation Methods

Apelin-13 is derived from a precursor protein containing 77 amino acids with a signal peptide at the N-terminus. After cleavage within the endoplasmic reticulum, an active peptide containing 55 amino acids is formed. Different isoforms of Apelin are categorized based on the length of their final products: apelin-36, apelin-17, and this compound. Interestingly, shorter forms of Apelin, such as this compound, appear to exhibit stronger activity .

Chemical Reactions Analysis

Macrocyclization Strategies

Macrocyclization has been employed to improve Apelin-13's proteolytic stability while retaining receptor affinity. Systematic studies identified optimal cyclization sites:

Key Insight : Cyclization between positions 4–8 (via lactam bridge) preserved APJ activation (EC<sub>50</sub> = 0.5 nM) and increased plasma half-life by >10-fold .

C-Terminal Modifications

The C-terminal phenylalanine (Phe<sup>13</sup>) is critical for receptor interaction. Modifications here significantly alter signaling:

Structural Basis : Hydrophobic interactions between Phe<sup>13</sup> and APJ residues (e.g., Y299<sup>7.43</sup>) stabilize the active receptor conformation .

N-Terminal Pyroglutamylation

This compound undergoes spontaneous N-terminal pyroglutamate (pGlu) formation under physiological conditions:

- Reaction : Gln<sup>1</sup> cyclizes to pGlu via intramolecular condensation, enhancing resistance to aminopeptidase degradation .

- Impact : Pyroglutamylated this compound shows 3-fold higher plasma stability (t<sub>1/2</sub> = 45 min) compared to the non-modified form .

Alanine Scanning and Critical Residues

Systematic alanine substitutions identified key functional residues:

Structural Confirmation : Cryo-EM studies show Met<sup>11</sup> forms hydrophobic contacts with APJ residues F110<sup>3.33</sup> and L201<sup>5.38</sup>, essential for receptor activation .

Oxidative Modifications

This compound’s methionine residue (Met<sup>11</sup>) is susceptible to oxidation:

- Reaction : Met<sup>11</sup> → Methionine sulfoxide under oxidative stress.

- Impact : Oxidized this compound loses APJ binding (IC<sub>50</sub> >1,000 nM) and fails to inhibit cAMP production .

Peptide Hybridization

Hybrid analogs combining this compound with other bioactive sequences have been explored:

Scientific Research Applications

Neuroprotective Applications

Mechanisms of Action:

Apelin-13 has been shown to exert neuroprotective effects, particularly in neurodegenerative conditions such as Alzheimer's disease and ischemic brain injury. Research indicates that this compound inhibits apoptosis and excitotoxicity in neuronal cells, promoting cell survival under oxidative stress. It modulates the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax, thereby reducing neuronal cell death .

Case Studies:

- Alzheimer's Disease: Studies demonstrate that this compound treatment can significantly reduce levels of pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α in animal models of Alzheimer's disease .

- Ischemic Injury: In models of cerebral ischemia, this compound administration has been associated with decreased autophagy-related markers and enhanced neuronal survival .

Metabolic Regulation

Role in Metabolism:

this compound is implicated in the regulation of energy homeostasis and metabolic diseases. It influences food intake, energy expenditure, and lipid metabolism. Research highlights its anti-inflammatory properties, which are crucial for managing obesity and related metabolic disorders .

Case Studies:

- Obesity Management: In experimental models, this compound administration resulted in reduced body weight gain and improved lipid profiles, showcasing its potential as a therapeutic agent for obesity .

- Diabetes: Evidence suggests that this compound can ameliorate diabetic complications by enhancing insulin sensitivity and reducing oxidative stress .

Cardiovascular Health

Cardioprotective Effects:

this compound plays a vital role in cardiovascular physiology by promoting vasodilation, improving cardiac contractility, and protecting against ischemic damage. It enhances endothelial function and stimulates angiogenesis through the upregulation of growth factors such as platelet-derived growth factor-BB .

Case Studies:

- Heart Failure: Clinical studies indicate that this compound levels are often reduced in heart failure patients. Supplementation has shown promise in improving cardiac function and reducing symptoms .

- Ischemia-Reperfusion Injury: In models of cardiac ischemia-reperfusion injury, this compound administration has been linked to reduced myocardial damage and improved recovery outcomes .

Exercise Physiology

Impact on Physical Performance:

Recent research suggests that this compound may enhance exercise performance by modulating metabolic responses during physical activity. It is believed to influence muscle metabolism and recovery post-exercise .

Case Studies:

- Endurance Training: Studies indicate that this compound levels increase following endurance training, suggesting a role in adaptation to exercise stress and recovery processes .

Summary Table of Applications

Mechanism of Action

The precise mechanism by which Apelin-13 exerts its effects involves interactions with the APJ receptor. This receptor can form heterodimers with other cell receptors, such as the angiotensin II receptor (AT1) and kappa opioid receptor, suggesting a complex interplay in various physiological processes .

Comparison with Similar Compounds

Apelin-13 stands out due to its unique properties and specific interactions with the APJ receptor. While there are other apelin isoforms (apelin-36 and apelin-17), this compound’s distinct activity warrants further investigation .

Biological Activity

Apelin-13 is a peptide derived from the apelin family, which plays a significant role in various physiological processes, particularly in the cardiovascular and nervous systems. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is a 13-amino acid peptide that acts as an endogenous ligand for the APJ receptor (also known as the apelin receptor). It is involved in multiple biological functions, including regulation of blood pressure, modulation of appetite, and neuroprotection.

Binding Affinity and Receptor Interaction

This compound exhibits a high binding affinity for the APJ receptor. The effective concentration (EC50) for this compound is approximately 0.37 nM, indicating its potent activity in vascular effects both in vitro and in vivo . The interaction with APJ receptors triggers downstream signaling pathways that influence cardiovascular function and metabolic processes.

Vasodilatory Effects

This compound has been shown to induce vasodilation, which is crucial for regulating blood pressure. Studies indicate that this compound can decrease blood pressure in anesthetized rats and increase forearm blood flow in human volunteers . This vasodilatory effect is mediated through nitric oxide release and other signaling pathways associated with endothelial function.

Table 1: Summary of Biological Activities of this compound

Case Studies

- Cardiovascular Effects : A study demonstrated that this compound infusion resulted in a significant decrease in blood pressure and increased cardiac output. This was attributed to enhanced endothelial function and improved vascular reactivity .

- Neuroprotective Role : In models of Huntington's disease, this compound administration led to improved motor function and reduced inflammatory markers. This suggests a potential therapeutic role for this compound in neurodegenerative diseases .

- Metabolic Regulation : Research indicates that intracerebroventricular injection of this compound can significantly reduce food intake in rats, highlighting its role in appetite regulation and energy homeostasis .

Properties

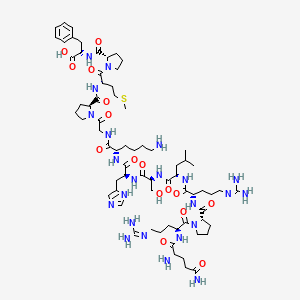

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCCRHIAIBQDPX-PEWBXTNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H111N23O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.